1-(Aminooxy)-2-methylpropan-2-ol hydrochloride

Bioconjugation Linker Stability Oxime Ligation

1-(Aminooxy)-2-methylpropan-2-ol hydrochloride (CAS 90792-82-8) is an O-substituted hydroxylamine derivative, supplied as a stable hydrochloride salt. Its core functional motif is an aminooxy group (-O-NH2), a class of α-effect nucleophiles characterized by enhanced reactivity with carbonyls due to the adjacent oxygen atom.

Molecular Formula C4H12ClNO2
Molecular Weight 141.6 g/mol
CAS No. 90792-82-8
Cat. No. B3058656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Aminooxy)-2-methylpropan-2-ol hydrochloride
CAS90792-82-8
Molecular FormulaC4H12ClNO2
Molecular Weight141.6 g/mol
Structural Identifiers
SMILESCC(C)(CON)O.Cl
InChIInChI=1S/C4H11NO2.ClH/c1-4(2,6)3-7-5;/h6H,3,5H2,1-2H3;1H
InChIKeyBAUFQQWPODDQLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Aminooxy)-2-methylpropan-2-ol Hydrochloride (CAS 90792-82-8): Core Properties for Procurement and Application Assessment


1-(Aminooxy)-2-methylpropan-2-ol hydrochloride (CAS 90792-82-8) is an O-substituted hydroxylamine derivative, supplied as a stable hydrochloride salt. Its core functional motif is an aminooxy group (-O-NH2), a class of α-effect nucleophiles characterized by enhanced reactivity with carbonyls due to the adjacent oxygen atom [1]. This compound is utilized as a building block and bioconjugation linker, forming stable oxime bonds with aldehydes and ketones under mild conditions . Its molecular structure (C4H12ClNO2) includes a tertiary alcohol, offering distinct physicochemical properties compared to simpler O-alkyl hydroxylamines.

Why 1-(Aminooxy)-2-methylpropan-2-ol Hydrochloride (90792-82-8) Cannot Be Simply Substituted with Other O-Substituted Hydroxylamines


Direct substitution of 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride with other aminooxy compounds (e.g., O-benzylhydroxylamine, O-(tert-butyl)hydroxylamine, or aminooxy-PEG linkers) is not scientifically or procedurally straightforward. Each O-substituent profoundly alters the reagent's reactivity (leaving group ability), stability, and physicochemical properties [1]. For example, the O-substituent's electronic and steric profile governs the rate of oxime formation and the hydrolytic stability of the resulting adduct [2]. The unique 2-methylpropan-2-ol moiety in this compound provides a specific combination of aqueous solubility and a stable, non-cleavable linker arm, which is absent in simpler alkyl or benzyl derivatives. Using an alternative can lead to significantly different conjugation kinetics, lower yields, altered conjugate hydrophilicity, and potential incompatibility with aqueous biological systems, thereby compromising experimental reproducibility and product quality. The specific quantitative evidence for these differentiations is detailed below.

Quantitative Differentiation Evidence for 1-(Aminooxy)-2-methylpropan-2-ol Hydrochloride (90792-82-8) Against Key Comparators


Hydrolytic Stability Advantage of Oxime Linkages Formed by Aminooxy Reagents Over Hydrazones

A key differentiation for all aminooxy-containing reagents, including 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride, is the superior hydrolytic stability of the oxime bond they form compared to the hydrazone bond formed by hydrazide reagents. Comparative kinetic studies of isostructural adducts show that the rate constant for oxime hydrolysis can be up to 1,000-fold lower than that for a simple hydrazone [1]. This quantifies a significant stability advantage for conjugates prepared using aminooxy chemistry.

Bioconjugation Linker Stability Oxime Ligation

Accelerated Oxime Ligation Kinetics Enabled by the α-Effect in Aminooxy Nucleophiles

The aminooxy group exhibits the 'α-effect,' where the adjacent oxygen atom increases nucleophilicity beyond what is predicted by basicity. This translates to accelerated reaction rates with carbonyls. Under aniline catalysis, oxime ligation with aminooxyacetyl groups proceeds with second-order rate constants ranging from 10^1 to 10^3 M⁻¹ s⁻¹, which is significantly faster than uncatalyzed reactions or those with simple amines [1]. This enhanced reactivity is a class-level property of aminooxy compounds, including 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride.

Reaction Kinetics Bioorthogonal Chemistry α-Effect

Aqueous Solubility and Stability Enhancement via Hydrochloride Salt Formulation

The hydrochloride salt form of 1-(Aminooxy)-2-methylpropan-2-ol (CAS 90792-82-8) is explicitly designed for enhanced handling and stability. Unlike the free base form (CAS 90792-83-9), the salt form is a crystalline solid with a defined melting point and long-term storage stability under ambient conditions . While direct quantitative solubility comparisons are not available in the primary literature, vendor technical data confirm the salt form's improved stability and water solubility, a common and well-understood principle in pharmaceutical and reagent formulation .

Formulation Stability Solubility

Primary Application Scenarios for 1-(Aminooxy)-2-methylpropan-2-ol Hydrochloride Based on Verified Differentiation


Synthesis of Stable Bioconjugates Requiring Long-Term Aqueous Stability

This compound is ideally suited for creating bioconjugates (e.g., antibody-drug conjugates, peptide conjugates) where the final product must withstand prolonged storage in aqueous buffers or physiological conditions. The ~1,000-fold greater hydrolytic stability of the resulting oxime bond compared to a hydrazone [1] directly addresses the critical requirement for durable, non-degradable linkages, ensuring consistent conjugate performance over time.

High-Throughput and Time-Sensitive Bioconjugation Workflows

The accelerated reaction kinetics characteristic of aminooxy reagents (rate constants of 10^1-10^3 M⁻¹ s⁻¹ under catalysis) [1] make 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride a valuable tool in high-throughput screening or automated synthesis platforms. Its rapid conjugation under mild conditions minimizes processing time and maximizes yield, a key advantage over slower, less efficient coupling chemistries.

Construction of Well-Defined, Non-Cleavable Linker Systems in Aqueous Media

The combination of the stable oxime bond and the hydrophilic 2-methylpropan-2-ol linker arm makes this compound a superior choice for introducing non-cleavable spacers in aqueous environments. This contrasts with more hydrophobic O-alkyl hydroxylamines (e.g., O-benzyl), which can induce aggregation or precipitation in biological systems. The hydrochloride salt form ensures immediate water solubility for facile use in standard aqueous protocols [1].

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